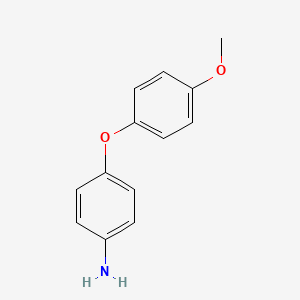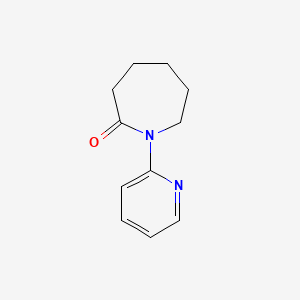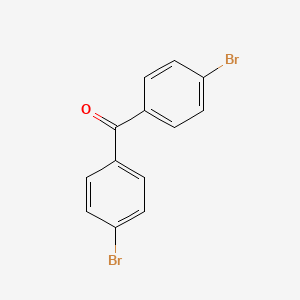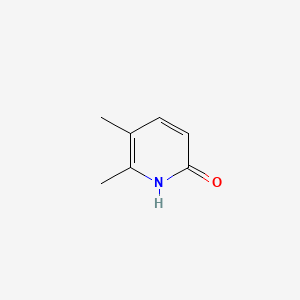
2,4,5-Trifluoroaniline
概要
説明
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their applications in pharmaceuticals and material science. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with gaseous CO2, demonstrating a novel approach to synthesizing fluorinated aromatic compounds . Although this paper does not directly address 2,4,5-trifluoroaniline, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated compounds often exhibits unique properties due to the presence of fluorine atoms. For example, the orthogonal intramolecular C–F···C=O interaction observed in trifluoromethylated pyrimidine analogues may stabilize certain conformations, which is an interesting aspect when considering the molecular structure of fluorinated compounds like this compound .
Chemical Reactions Analysis
Fluorinated compounds are known to undergo various chemical reactions, leveraging the unique reactivity of fluorine. The synthesis of trifluoromethylated analogues of dihydroorotic acid involves Michael-like 1,4-conjugate hydrocyanation, showcasing the reactivity of trifluoromethyl groups in heterocyclic compounds . Similarly, the nucleophilic 5-endo-trig cyclization of difluoroalkenes demonstrates the remarkable effect of vinylic fluorines on cyclization processes . These studies provide insights into the types of chemical reactions that fluorinated compounds, including this compound, might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The papers provided do not directly discuss the properties of this compound, but they do highlight the importance of fluorine in determining the reactivity and stability of various compounds. For example, the synthesis of 2,4,5-trifluorophenylacetic acid from tetrafluorobenzene and ethyl cyanoacetate suggests that the introduction of fluorine atoms can lead to new pathways and potentially alter the physical and chemical properties of the resulting compounds .
科学的研究の応用
Synthesis of 2,4,5-Trifluorobromobenzene
2,4,5-Trifluoroaniline is utilized in the synthesis of 2,4,5-trifluorobromobenzene, a valuable synthetic intermediate with applications in the pharmaceutical industry. A continuous microflow process using a T-micromixer, microchannel reactors, and pumps facilitates the diazotization reaction of this compound with HBr and NaNO2. This process efficiently produces 2,4,5-trifluorobromobenzene on a kilogram scale, demonstrating its industrial viability (Deng, Lei, Shen, Chen, & Zhang, 2017).
Synthesis of 2,4,5-Trifluorobenzoic Acid
Another application is in the synthesis of 2,4,5-trifluorobenzoic acid, also significant in the pharmaceutical industry and material science. A facile continuous microflow process is used for its synthesis, involving the generation of an unstable aryl-Grignard reagent and its reaction with gaseous CO2. This approach results in high yield and purity of the product, demonstrating the compound's importance in the chemical industry (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Utility in the Synthesis of Biologically Active Peptides and Fluorescent Reagents
This compound is also integral in creating biologically active peptides and fluorescent reagents. The synthesis of 2,4,5-trifluorobromobenzene using FeBr3 as a catalyst in a microreactor demonstrates the compound's significance in producing these vital substances quickly and efficiently (Deng, Shen, Ding, & Zhang, 2016).
Development of Pesticide Sensitive Membrane Electrode
This compound plays a role in environmental sciences as well. It has been studied in the context of adsorption behavior on the surface of poly-o-toluidine Zr(IV)phosphate, a nano-composite used in developing a pesticide sensitive membrane electrode. This application is vital in agriculture and forestry for managing systemic herbicides (Khan & Akhtar, 2011).
Applications in Organic Electronics
This compound derivatives have been used in the synthesis of new platinum(II) Schiff base complexes, relevant in organic electronics, particularly in the development of blue and orange phosphorescent OLEDs. This application highlights the compound's significance in advancing electronic and display technologies (Zhang et al., 2017).
Safety and Hazards
作用機序
Target of Action
2,4,5-Trifluoroaniline is a chemical compound with the formula C6H4F3N It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
It has been used in the synthesis of 1,2,4-trifluoro-5-nitrobenzene by reacting with acetonitrile and aqueous acetonitrile . This suggests that it may act as a precursor in the synthesis of other compounds.
Biochemical Pathways
As a fluorinated aniline derivative, it could potentially be involved in various biochemical reactions, particularly those involving aromatic amines .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (14710 g/mol) and structure , could influence its pharmacokinetic behavior.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds , suggesting that its primary action may be as a chemical precursor.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a combustible material and containers may explode when heated . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of the compound.
特性
IUPAC Name |
2,4,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYVWJVVVMIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190147 | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367-34-0 | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 367-34-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-Trifluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84X2Y688WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4,5-trifluoroaniline in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it is a key precursor in the synthesis of fluorinated quinolines, which are important scaffolds in medicinal chemistry and materials science. [, ]
Q2: How can this compound be used to synthesize more complex molecules?
A2: this compound can be subjected to various chemical transformations to generate diverse derivatives. It can undergo reactions like Skraup reactions with glycerol, crotonaldehyde, or methyl vinyl ketone to yield 5,6,7,8-tetrafluoroquinoline and its methylated counterparts. [] Additionally, it can be converted to 2,4,5-trifluorobenzonitrile through a two-step process involving diazotization followed by reaction with an alkali metal cyanide. [] These examples highlight its versatility as a starting material for synthesizing valuable fluorinated compounds.
Q3: Has this compound been investigated in any biological context?
A3: Interestingly, a recent study explored the use of this compound as an inhibitor of Specificity protein 1 (Sp1). [] The research investigated the role of the MicroRNA-22 (miR-22)/Sp1/Cystathionine β-synthase (CBS) axis in regulating trophoblast invasion. While not its primary application, this study demonstrates the potential of this compound as a tool in biological research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



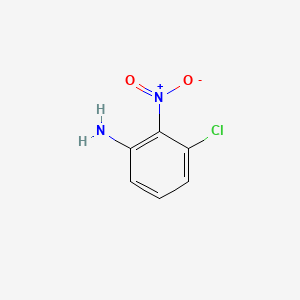
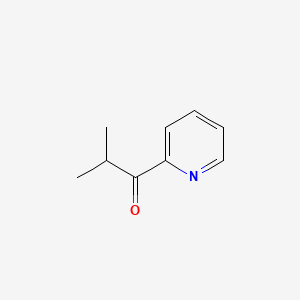
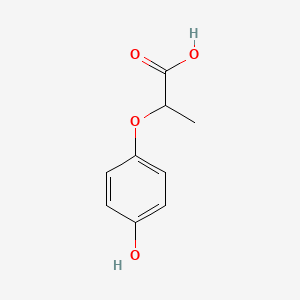

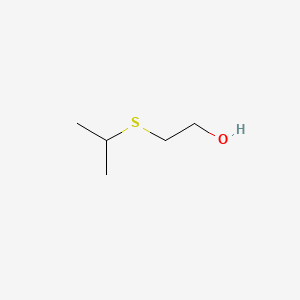
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)
